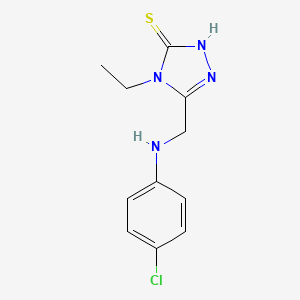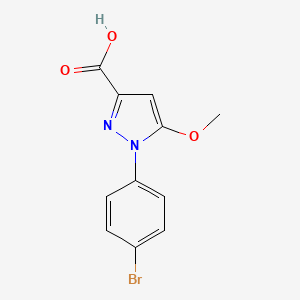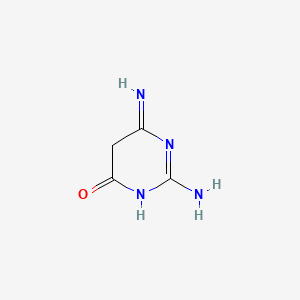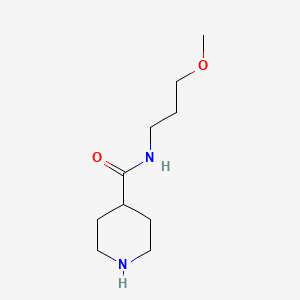
N-(3-methoxypropyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with 3-methoxypropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process includes steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-methoxypropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form different substituted products.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound .
Scientific Research Applications
N-(3-methoxypropyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target proteins and modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
N-methylpiperidine-4-carboxamide: A related compound with similar chemical properties.
1-(3-methoxypropyl)-4-piperidinamine: Another similar compound used in chemical research.
Uniqueness: N-(3-methoxypropyl)piperidine-4-carboxamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties . Its applications in proteomics research and potential in drug discovery make it a valuable compound in scientific studies .
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-(3-methoxypropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C10H20N2O2/c1-14-8-2-5-12-10(13)9-3-6-11-7-4-9/h9,11H,2-8H2,1H3,(H,12,13) |
InChI Key |
ZZUJBHPJKNBANN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-4-nitro-1H-benzo[d]imidazole](/img/structure/B11771989.png)

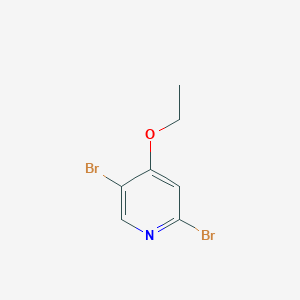
![Butyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11771997.png)
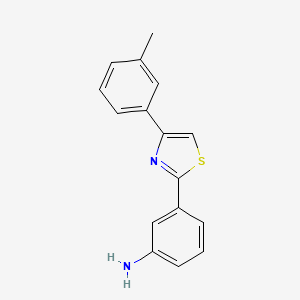

![3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11772009.png)
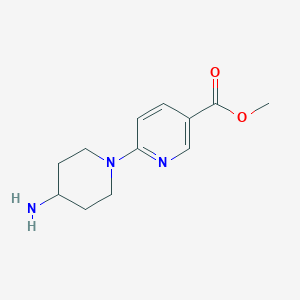
![5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole](/img/structure/B11772030.png)


